2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C17H20N4 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.16879665 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. As a derivative of pyrazolo[1,5-a]pyrimidine, it belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and other therapeutic effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H20N4 with a molecular weight of approximately 244.35 g/mol. The structure consists of a pyrazolo ring fused with a pyrimidine moiety, which is known to influence its biological activity.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of various pyrazolo[1,5-a]pyrimidine derivatives. The mechanisms often involve inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Case Study: COX Inhibition
In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of COX-2 activity. For instance, compounds with similar structures have demonstrated half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib.
Compound | IC50 (μM) | Reference |
---|---|---|
This compound | TBD | This study |
Celecoxib | 0.04 ± 0.01 | |
Other derivatives | 0.04 ± 0.09 |
Antioxidant Activity
Pyrazolo[1,5-a]pyrimidines have also been studied for their antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at specific positions on the pyrazolo or pyrimidine rings can enhance potency against COX enzymes or improve antioxidant capacity.
Key Findings:
- Substituents at the 3 and 5 positions significantly influence COX inhibition.
- Electron-donating groups enhance anti-inflammatory activity by stabilizing the compound's interaction with target enzymes.
Experimental Studies
Experimental studies involving carrageenan-induced paw edema models in rats have shown that compounds related to this compound exhibit potent anti-inflammatory effects comparable to indomethacin.
Properties
IUPAC Name |
2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-5-14-16(13-9-7-6-8-10-13)17-18-12(2)11-15(20(3)4)21(17)19-14/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROYQZSRXKALQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.